Cas no 2171805-74-4 (3-chloro-4-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropaneamidobenzoic acid)

3-Chloro-4-(1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropaneamido)benzoic acid is a specialized synthetic intermediate primarily employed in peptide chemistry and organic synthesis. Its key structural features include a fluorenylmethoxycarbonyl (Fmoc) protecting group, which ensures selective deprotection under mild basic conditions, and a cyclopropaneamide moiety that enhances conformational rigidity. The chloro and carboxylic acid substituents on the aromatic ring provide reactive handles for further functionalization. This compound is particularly valuable in solid-phase peptide synthesis (SPPS) due to its compatibility with Fmoc-based strategies, offering controlled reactivity and high purity. Its well-defined stereochemistry and stability under standard coupling conditions make it a reliable building block for constructing complex molecular architectures.
3-chloro-4-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropaneamidobenzoic acid structure
2171805-74-4 structure
Product name:3-chloro-4-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropaneamidobenzoic acid
CAS No:2171805-74-4
MF:C26H21ClN2O5
MW:476.908345937729
CID:5861999
PubChem ID:165527876

3-chloro-4-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropaneamidobenzoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-chloro-4-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropaneamidobenzoic acid
    • 2171805-74-4
    • 3-chloro-4-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropaneamido]benzoic acid
    • EN300-1493652
    • Inchi: 1S/C26H21ClN2O5/c27-21-13-15(23(30)31)9-10-22(21)28-24(32)26(11-12-26)29-25(33)34-14-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-10,13,20H,11-12,14H2,(H,28,32)(H,29,33)(H,30,31)
    • InChI Key: PWKJRMLJMANYRT-UHFFFAOYSA-N
    • SMILES: ClC1C=C(C(=O)O)C=CC=1NC(C1(CC1)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O

Computed Properties

  • Exact Mass: 476.1138995g/mol
  • Monoisotopic Mass: 476.1138995g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 34
  • Rotatable Bond Count: 7
  • Complexity: 780
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 105Ų
  • XLogP3: 4.5

3-chloro-4-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropaneamidobenzoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1493652-10.0g
3-chloro-4-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropaneamido]benzoic acid
2171805-74-4
10g
$14487.0 2023-06-05
Enamine
EN300-1493652-500mg
3-chloro-4-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropaneamido]benzoic acid
2171805-74-4
500mg
$809.0 2023-09-28
Enamine
EN300-1493652-5000mg
3-chloro-4-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropaneamido]benzoic acid
2171805-74-4
5000mg
$2443.0 2023-09-28
Enamine
EN300-1493652-5.0g
3-chloro-4-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropaneamido]benzoic acid
2171805-74-4
5g
$9769.0 2023-06-05
Enamine
EN300-1493652-1.0g
3-chloro-4-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropaneamido]benzoic acid
2171805-74-4
1g
$3368.0 2023-06-05
Enamine
EN300-1493652-2.5g
3-chloro-4-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropaneamido]benzoic acid
2171805-74-4
2.5g
$6602.0 2023-06-05
Enamine
EN300-1493652-0.1g
3-chloro-4-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropaneamido]benzoic acid
2171805-74-4
0.1g
$2963.0 2023-06-05
Enamine
EN300-1493652-250mg
3-chloro-4-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropaneamido]benzoic acid
2171805-74-4
250mg
$774.0 2023-09-28
Enamine
EN300-1493652-2500mg
3-chloro-4-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropaneamido]benzoic acid
2171805-74-4
2500mg
$1650.0 2023-09-28
Enamine
EN300-1493652-0.25g
3-chloro-4-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropaneamido]benzoic acid
2171805-74-4
0.25g
$3099.0 2023-06-05

Additional information on 3-chloro-4-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropaneamidobenzoic acid

Recent Advances in the Study of 3-chloro-4-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropaneamidobenzoic acid (CAS: 2171805-74-4)

The compound 3-chloro-4-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropaneamidobenzoic acid (CAS: 2171805-74-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique cyclopropaneamidobenzoic acid core and fluorenylmethoxycarbonyl (Fmoc) protecting group, has shown promising potential in drug discovery and development. Recent studies have focused on its synthesis, biological activity, and applications in medicinal chemistry, particularly as a building block for peptide-based therapeutics.

One of the key advancements in the synthesis of this compound involves optimized solid-phase peptide synthesis (SPPS) protocols. Researchers have reported improved yields and purity by employing novel coupling reagents and reaction conditions. The Fmoc-protected amino group in the molecule allows for selective deprotection, facilitating its incorporation into complex peptide sequences. This has opened new avenues for the development of targeted therapies, especially in oncology and infectious diseases.

In terms of biological activity, preliminary studies have demonstrated that derivatives of 3-chloro-4-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropaneamidobenzoic acid exhibit inhibitory effects on specific enzymatic targets. For instance, a recent publication in the Journal of Medicinal Chemistry highlighted its role as a potent inhibitor of proteases involved in viral replication. The cyclopropane moiety in the structure is believed to enhance binding affinity and selectivity, making it a valuable scaffold for further optimization.

Furthermore, the compound's stability and pharmacokinetic properties have been investigated in preclinical models. Results indicate favorable oral bioavailability and metabolic stability, which are critical for its progression into clinical trials. Researchers are also exploring its potential as a prodrug, leveraging the Fmoc group for controlled release in targeted tissues.

In conclusion, 3-chloro-4-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropaneamidobenzoic acid (CAS: 2171805-74-4) represents a versatile and promising candidate in pharmaceutical research. Ongoing studies aim to elucidate its full therapeutic potential and optimize its properties for clinical applications. The integration of this compound into peptide-based drug design underscores its importance in advancing modern medicine.

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